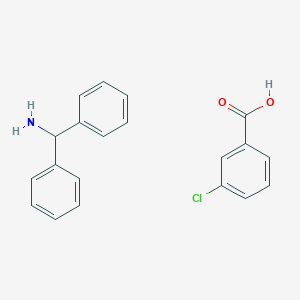

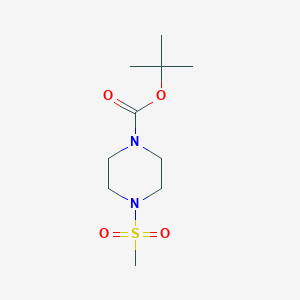

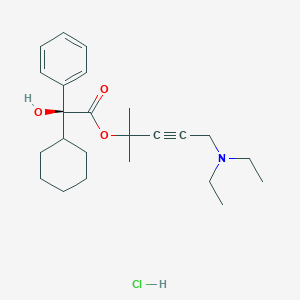

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is a chemical compound synthesized through various chemical processes. It serves as a key intermediate in the production of several biologically active compounds and pharmaceutical drugs.

Synthesis Analysis

- The synthesis of related compounds often involves multiple steps, including acylation, sulfonation, substitution, and other specific reactions depending on the desired final product. For instance, a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through a three-step process with a total yield of 20.2% (Wang et al., 2015).

Molecular Structure Analysis

- Molecular structures of such compounds are usually characterized by spectroscopic methods like LCMS, NMR (1H, 13C), and IR. Single crystal XRD data also plays a crucial role in confirming the structure, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

- These compounds often undergo various chemical reactions, including condensation, nucleophilic substitution, and reduction. For example, tert-butyl 5-amino-4-((2-(dimethylamino) ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized through acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Key Intermediate in Vandetanib Synthesis : Tert-butyl methyl(piperidin-3-ylmethyl)carbamate has been utilized in the synthesis of key intermediates for Vandetanib, a medication used in cancer treatment. A study by Wang et al. (2015) discusses the synthesis process involving acylation, sulfonation, and substitution, highlighting its importance in medicinal chemistry (Wang, Wenhui, Tang, & Xu, 2015).

NMR and Crystal Studies for Derivatives : Shanthi et al. (2020) conducted a study on the synthesis of biopertinent intermediates related to piperidin-4-ones, including tert-butyl carbazates. Their work includes NMR spectroscopy and single crystal X-ray diffraction techniques, contributing to our understanding of the molecular structure and behavior of these compounds (Shanthi, Rajeswari, Kumar, Vidhyasagar, & Pillai, 2020).

Chemical Reactions and Configurations

Synthesis of Stereoisomeric Piperidines : Research by Unkovskii et al. (1973) involved synthesizing cis and trans isomers of tert-butyl methyl(piperidin-3-ylmethyl)carbamate derivatives to study the interrelationship between structure and reactivity in these stereoisomeric piperidines. The study offers insights into the influence of molecular configuration on chemical properties (Unkovskii, Sokolova, Malina, & Romanova, 1973).

Lithiation Reactions : A study by Smith et al. (2013) examined the lithiation of derivatives including tert-butyl methyl(piperidin-3-ylmethyl)carbamate. This research is significant for understanding regioselective reactions in synthetic chemistry, impacting the development of pharmaceuticals and other complex molecules (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Applications in Drug Synthesis

Intermediate in Anticancer Drug Synthesis : Zhang et al. (2018) discussed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, starting from a compound related to tert-butyl methyl(piperidin-3-ylmethyl)carbamate. This highlights its role in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Nociceptin Antagonists Synthesis : Jona et al. (2009) developed an efficient method for the synthesis of a tert-butyl methyl(piperidin-3-ylmethyl)carbamate derivative, crucial for the synthesis of nociceptin antagonists. This underscores its significance in the field of neurology and pain management (Jona et al., 2009).

Safety and Hazards

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of contact with eyes (P305+351+338), and washing skin thoroughly after handling (P302+352) .

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-(piperidin-3-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-6-5-7-13-8-10/h10,13H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZPRFQKDGVCLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629569 |

Source

|

| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl methyl(piperidin-3-ylmethyl)carbamate | |

CAS RN |

169750-76-9 |

Source

|

| Record name | tert-Butyl methyl[(piperidin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-amino-2,3-dihydrobenzo[1,4]dioxine-5-carboxylate](/img/structure/B69544.png)

![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B69558.png)

![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)